Product packaging for Benzo[d]isothiazol-6-ylmethanamine(Cat. No.:)

Benzo[d]isothiazol-6-ylmethanamine

Cat. No.: B13009541
M. Wt: 164.23 g/mol
InChI Key: QITRYTDXCZAJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-6-ylmethanamine (CAS 1510112-67-0) is a chemical building block based on the benzoisothiazole scaffold, recognized in medicinal chemistry for its privileged status in drug discovery . The benzoisothiazole structure is a key pharmacophore in developing compounds with a range of biological activities. Research on analogous structures has shown potential in areas such as anticancer agent development, with studies highlighting the role of benzoisothiazole and benzothiazole derivatives in inhibiting kinase activity and disrupting DNA replication in cancer cells . Furthermore, the scaffold is utilized in the synthesis of Schiff bases, which have been evaluated for their in vitro antimicrobial, antiviral, and antiproliferative properties . This compound is offered strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B13009541 Benzo[d]isothiazol-6-ylmethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1,2-benzothiazol-6-ylmethanamine

InChI

InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2

InChI Key

QITRYTDXCZAJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)SN=C2

Origin of Product

United States

Advanced Spectroscopic and Computational Characterization of Benzo D Isothiazol 6 Ylmethanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures, from connectivity to precise three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and conformational preferences of molecules in solution. For benzisothiazole derivatives, ¹H and ¹³C NMR spectra provide key information about the chemical environment of each atom.

For instance, in a study of 1,2,3-triazole derivatives, the ratio of different regioisomers was determined using ¹H NMR. arkat-usa.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assigning the complex spectra of substituted benzisothiazoles. arkat-usa.org These experiments reveal correlations between protons and carbons, allowing for the unequivocal identification of the molecular framework. arkat-usa.org In one example, the absence of an HMBC correlation between a specific proton and carbon signals in the triazole ring was key to identifying the correct isomer. arkat-usa.org

The chemical shifts observed in NMR are highly sensitive to the electronic environment and spatial arrangement of the atoms. For example, the ¹H NMR spectrum of a pyrazolone-substituted benzothiazole (B30560) derivative showed distinct signals for the methyl and aromatic protons, providing clear evidence of the compound's structure. nih.gov Similarly, for various hydrazone derivatives of 6-chloro-1,3-benzothiazole, the chemical shifts of aromatic and aliphatic protons, as well as the exchangeable NH proton, were crucial for their characterization. arabjchem.org

Table 1: Representative ¹H NMR Data for Benzothiazole Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Multiplicity Reference
4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one DMSO-d₆ 3.80 (s, 3H, CH₃), 4.01 (s, 3H, CH₃), 7.34 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.46 (t, J = 7.2 Hz, 1H, benzothiazole H), 7.89 (d, J = 7.6 Hz, 1H, benzothiazole H), 8.03 (d, J = 8.0 Hz, 1H, benzothiazole H), 8.35 (s, 1H, pyrazolone (B3327878) H) nih.gov
1-(4-Methoxyphenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone DMSO 1.07 (s, 3H, CH₃), 8.06–7.08, 6.87 (m, 7H, Ar-H), 3.754 (s, 1H, Ar-OH), 7.08 (s, 1H, NHN–, D₂O exchangeable) arabjchem.org
1-(4-Aminophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone DMSO 0.97 (s, 3H, CH₃), 7.934–7.302 (m, 7H, Ar-H), 3.186 (s, 2H, Ar C–NH), 7.17 (s, 1H, NHN–, D₂O exchangeable) arabjchem.org
Diphenylmethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone DMSO-d₆ 8.17–6.7 (m, 7H, Ar-H), 7.0 (s, 1H, NHN–, D₂O exchangeable) arabjchem.org
4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone DMSO 8.027 (s, 1H, Ar CH=N), 7.962–7.059 (m, 7H, Ar-H), 3.947 (s, 1H, NHN–, D₂O exchangeable) arabjchem.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by providing a highly accurate mass measurement. This technique is essential for confirming the identity of newly synthesized benzisothiazole derivatives. The parent compound, 1,2-benzisothiazole, has a computed molecular formula of C₇H₅NS and a monoisotopic mass of 135.01427034 Da. nih.gov HRMS analysis of its derivatives would yield mass-to-charge ratios that can be used to confirm their elemental formulas with high confidence. For example, elemental analysis of a pyrazolone-substituted benzothiazole derivative showed results that were in close agreement with the calculated values for the proposed formula C₁₂H₁₁N₃OS. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and bonding. These techniques are particularly useful for identifying functional groups. In benzothiazole derivatives, characteristic vibrational frequencies can be assigned to specific bonds and motions.

For example, the IR spectrum of a pyrazolone-substituted benzothiazole showed characteristic peaks for aromatic C-H stretching (3068 cm⁻¹), methyl C-H stretching (2930 cm⁻¹), C=O stretching (1620 cm⁻¹), and C=N stretching (1598 cm⁻¹). nih.gov In a series of 1,3-benzothiazole-2-yl-hydrazone derivatives, distinct IR bands were observed for N-H, aromatic C-H, aliphatic C-H, C=N, C-N, C-Cl, and C-S-C vibrations. arabjchem.org

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to provide a more detailed assignment of the vibrational modes. mdpi.comresearchgate.net This combined approach allows for the characterization of normal modes, which can be complex combinations of stretching, bending, and torsional motions. mdpi.com For instance, in a study of benziodoxoles and benziodazolotetrazoles, the decomposition of normal vibrational modes into local vibrational mode contributions provided a quantitative assessment of bond strengths. mdpi.comnsf.gov

Table 2: Characteristic IR Frequencies for Functional Groups in Benzothiazole Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretching 3080–3010 mdpi.com
Aliphatic C-H Stretching 2962–2835 arabjchem.org
C=O Stretching ~1708, ~1620 nih.govmdpi.com
C=N Stretching ~1598, ~1550 nih.govarabjchem.org
C-N Stretching ~1294, ~1255 arabjchem.org
C-S-C Bending/Stretching ~808, ~713, ~580 arabjchem.org
O-H Stretching ~3600–3400 mdpi.com
N-H Stretching ~3309, ~3207 arabjchem.org

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the pyrazole (B372694) and benzothiazole ring systems were found to be nearly coplanar. nih.gov The analysis also revealed weak hydrogen bonds and other non-covalent interactions that stabilize the three-dimensional packing of the molecules. nih.gov Similarly, X-ray diffraction studies on biologically active benzoxazole (B165842) derivatives have provided detailed insights into their molecular geometry and intermolecular interactions, such as O-H···N hydrogen bonds. nih.gov The experimental data obtained from X-ray crystallography serves as a crucial benchmark for validating the results of computational modeling. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods have become an integral part of chemical research, offering powerful tools to investigate molecular properties and predict reactivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scirp.orgnih.gov By calculating properties such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various reactivity descriptors, DFT provides valuable insights into the chemical behavior of compounds. nih.govscirp.org

For benzothiazole derivatives, DFT calculations can be used to understand the effects of different substituents on the electronic properties of the molecule. researchgate.net For example, studies on thiazole (B1198619) azo dyes have shown that the HOMO and LUMO energy levels, and thus the reactivity, can be tuned by the choice of donor and acceptor groups. nih.gov The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally indicates higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides information about intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability. scirp.org In the case of benzothiazole, NBO analysis has revealed significant charge delocalization from lone pairs of the sulfur atom to adjacent antibonding orbitals. scirp.org

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org This information is crucial for predicting how a molecule will interact with other molecules and biological targets.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. In MESP maps, regions of negative potential, typically colored in shades of red, indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential regions are often colored green.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For Benzo[d]isothiazol-6-ylmethanamine, computational studies on similar benzothiazole derivatives suggest that the HOMO would likely be distributed over the electron-rich benzisothiazole ring system, while the LUMO might be similarly located, with contributions from the aminomethyl substituent. The precise energy values and the HOMO-LUMO gap would be instrumental in predicting its charge transfer characteristics and electronic transitions. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Benzothiazole Derivative (Note: This table is for illustrative purposes only and does not represent data for this compound)

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 4.7

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characterization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). This analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, which are indicative of hyperconjugation and intramolecular charge transfer.

Table 2: Representative NBO Analysis Data for a Generic Amino-Aromatic Compound (Note: This table is for illustrative purposes only and does not represent data for this compound)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (N) π* (C-C) 5.2
π (C=C) π* (C=N) 20.5
σ (C-H) σ* (C-N) 1.8

Prediction of Molecular Polarizability and Dipole Moments

For this compound, a computational prediction would likely show a significant dipole moment due to the presence of the heteroatoms (nitrogen and sulfur) and the polar aminomethyl group. The magnitude and direction of the dipole moment would be determined by the vector sum of individual bond dipoles. The polarizability would be influenced by the size of the electron cloud and the HOMO-LUMO gap. Generally, molecules with smaller HOMO-LUMO gaps are more polarizable. mdpi.com These predicted values are crucial for understanding the solubility characteristics and the nature of non-covalent interactions the molecule can form. mdpi.com

Table 3: Exemplary Predicted Electronic Properties for a Generic Heterocyclic Amine (Note: This table is for illustrative purposes only and does not represent data for this compound)

Property Predicted Value
Dipole Moment (Debye) 3.5 D
Mean Polarizability (α) 25 x 10-24 cm3

Biological Evaluation in Vitro of Benzo D Isothiazol 6 Ylmethanamine and Its Analogues

In Vitro Anticancer and Antiproliferative Activities

The fight against cancer remains a formidable challenge, necessitating the continuous search for novel and effective therapeutic agents. Benzo[d]isothiazole derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent anticancer and antiproliferative effects across a wide range of human cancer cell lines.

Evaluation against Human Cancer Cell Lines

The cytotoxic effects of benzo[d]isothiazole analogues have been rigorously tested against a diverse panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, some benzo[d]isothiazole Schiff bases have shown marked cytotoxicity against human CD4+ lymphocytes (MT-4), which are used to support HIV-1 growth. nih.gov This initial finding prompted further investigation into their antiproliferative capabilities. Subsequent studies highlighted that all tested benzo[d]isothiazole derivatives effectively inhibited the growth of various leukemia cell lines. nih.gov However, their activity against solid tumor-derived cell lines was more selective, with only specific analogues demonstrating efficacy. nih.gov

Further research into related benzothiazole (B30560) structures has provided a broader understanding of the potential of this chemical scaffold. For example, newly synthesized benzothiazole derivatives have shown promising cytotoxic activities against several cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), mammary gland cancer (MCF-7), prostate cancer (PC-3), and epithelioid carcinoma (HeLa). researchgate.net Some of these compounds exhibited IC50 values comparable to the reference drug lapatinib. researchgate.net Similarly, other benzothiazole-2-thiol derivatives displayed potent and broad-spectrum inhibitory activities against cell lines such as SKRB-3, SW620, A549, and HepG2. mdpi.com

The breast cancer cell line MCF-7 has been a particular focus of investigation. Studies on newly synthesized diaryl benzo[d]imidazo[2,1-b]thiazole compounds, which share a similar heterocyclic core, demonstrated a good inhibitory effect on the MCF-7 cell line, with some derivatives showing higher cytotoxicity than the standard drug tamoxifen. nih.govbrieflands.com

Arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides, another class of related heterocyclic compounds, have also been evaluated for their in vitro anticancer activity against various human cancer cell lines, with some compounds showing significant cytotoxic effects. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Benzo[d]isothiazole Analogues and Related Compounds

Compound Class Cell Line(s) Observed Effect Reference(s)
Benzo[d]isothiazole Schiff bases Leukaemia cell lines Growth inhibition nih.gov
Benzo[d]isothiazole Schiff bases Solid tumor-derived cell lines Antiproliferative activity (selective) nih.gov
Benzothiazole derivatives HepG2, HCT-116, MCF-7, PC-3, HeLa Cytotoxic activity researchgate.net
Benzothiazole-2-thiol derivatives SKRB-3, SW620, A549, HepG2 Potent inhibitory activities mdpi.com
Diaryl benzo[d]imidazo[2,1-b]thiazoles MCF-7 Good inhibitory effect, some superior to tamoxifen nih.govbrieflands.com
Arylmethylene bis-isoxazolo[4,5-b]pyridine-N-oxides Various human cancer cell lines Cytotoxic effects nih.gov

Mechanisms of Cell Growth Inhibition

Understanding the mechanisms by which these compounds inhibit cancer cell growth is crucial for their development as therapeutic agents. Studies have revealed that benzo[d]isothiazole analogues and related compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

For example, a study on 10H-3,6-diazaphenothiazine, a related heterocyclic compound, demonstrated its ability to induce G2/M phase cell cycle arrest and caspase-dependent apoptosis in A2780 ovarian carcinoma cells. nih.gov This suggests that the compound interferes with the cell's ability to divide and triggers a self-destruction pathway.

Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. mdpi.comnih.gov These compounds were found to arrest the cell cycle at different phases depending on the cell line, such as G1/S or G2/S. mdpi.com The induction of apoptosis by these compounds was confirmed by flow cytometry analysis, which detected an increase in the sub-G1 peak, a hallmark of apoptotic cells. nih.gov

The induction of apoptosis has also been observed with pyridinyl-2-amine linked benzothiazole-2-thiol compounds in HepG2 cancer cells. mdpi.com This indicates that apoptosis is a common mechanism of action for this broad class of heterocyclic compounds.

Specific Target Modulation Studies

To further elucidate the mechanisms of action, researchers have investigated the specific molecular targets modulated by benzo[d]isothiazole derivatives.

One key target that has been identified is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a critical role in cell proliferation and is often overactive in cancer. Several studies have shown that benzothiazole and benzimidazole (B57391) derivatives can act as EGFR inhibitors. For instance, certain benzimidazole-based 1,3,4-oxadiazole derivatives exhibited significant EGFR kinase inhibitory activity, with IC50 values comparable to the known EGFR inhibitor erlotinib. mdpi.comnih.gov Docking studies have further supported these findings, revealing that these compounds can bind to the ATP-binding site of the EGFR kinase domain, similar to erlotinib. mdpi.comnih.gov Inhibition of EGFR signaling can disrupt downstream pathways that promote cell survival and proliferation. nih.gov

Another important target in cancer immunotherapy is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, which allows cancer cells to evade the immune system. A series of benzo[d]isothiazole derivatives have been identified as novel inhibitors of the PD-1/PD-L1 interaction. nih.gov One particular compound, D7, showed potent inhibitory activity with a low IC50 value and low cytotoxicity to Jurkat T cells, suggesting its potential as a starting point for the development of new cancer immunotherapies. nih.gov

The tumor suppressor protein p53 is another critical target in cancer therapy. Research has indicated a potential link between EGFR signaling and p53 function. Studies have shown that EGFR can suppress the function of wild-type p53 by promoting its binding to another protein, DNA-PKcs. nih.gov Therefore, by inhibiting EGFR, benzo[d]isothiazole derivatives could potentially restore the tumor-suppressing activity of p53.

In Vitro Antimicrobial and Antifungal Activities

In addition to their anticancer properties, benzo[d]isothiazole derivatives have also been evaluated for their potential to combat infectious diseases. These studies have revealed a range of antimicrobial and antifungal activities against various pathogens.

Activity Spectrum against Gram-Positive and Gram-Negative Bacteria

Several studies have investigated the antibacterial activity of benzo[d]isothiazole analogues and related compounds against both Gram-positive and Gram-negative bacteria.

While some early studies on certain benzo[d]isothiazole Schiff bases showed no significant activity against Staphylococcus aureus and Salmonella spp., other related heterocyclic compounds have demonstrated notable antibacterial effects. nih.gov For instance, a series of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives exhibited moderate to good inhibition against Staphylococcus aureus (a Gram-positive bacterium). nih.gov

Similarly, other benzothiazole derivatives have been screened for their antibacterial activity against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). researchgate.net Some of these compounds, particularly those incorporating a 2-imino-thiazolidin-4-one structure, showed more pronounced antibacterial activity. researchgate.net

The activity of these compounds can be influenced by their specific chemical structures. For example, in a study of benzoxazole (B165842) derivatives, which are structurally similar to benzothiazoles, the compounds were found to be more effective against the Gram-positive S. aureus than against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa. nih.gov The higher susceptibility of S. aureus was also observed in a study of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, which showed potent antimicrobial activity against both Staphylococcus epidermidis and Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.gov

Table 2: In Vitro Antibacterial Activity of Selected Benzo[d]isothiazole Analogues and Related Compounds

Compound Class Bacterial Strain(s) Observed Effect Reference(s)
Benzo[d]isothiazole Schiff bases Staphylococcus aureus, Salmonella spp. No significant activity nih.gov
N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives Staphylococcus aureus Moderate to good inhibition nih.gov
Benzothiazole derivatives Bacillus subtilis, Staphylococcus aureus, Escherichia coli Antibacterial activity, especially with 2-imino-thiazolidin-4-one structure researchgate.net
Benzoxazole derivatives Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa More effective against S. aureus nih.gov
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione Staphylococcus epidermidis, Staphylococcus aureus (including MRSA) Potent antimicrobial activity nih.gov

Evaluation against Mycobacterial Strains

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health problem. The search for new anti-tubercular agents is therefore of high importance. Benzo[d]isothiazole and its analogues have shown promise in this area.

While some benzo[d]isothiazole Schiff bases did not exhibit activity against atypical mycobacterial strains like Mycobacterium fortuitum and Mycobacterium smegmatis, other related compounds have demonstrated significant antimycobacterial effects. nih.gov For instance, a new benzothiazolylthiazolidine derivative, 11726172, was found to be active against Mycobacterium tuberculosis, including non-replicating cells, which are notoriously difficult to eradicate. nih.gov This compound was also effective against multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.gov

Furthermore, 8-nitrobenzothiazinones (BTZs), a class of compounds structurally related to benzo[d]isothiazoles, are considered a promising class of antimycobacterial agents and are currently under investigation in clinical trials. nih.gov A new synthetic pathway has been developed to create a wide variety of BTZ analogues, which have been tested for their in vitro activity against Mycobacterium tuberculosis. nih.gov

Other studies have also reported the antimycobacterial activity of benzothiazole derivatives against the H37Rv strain of Mycobacterium tuberculosis. ajrconline.org These findings underscore the potential of the benzo[d]isothiazole scaffold as a basis for the development of new drugs to treat tuberculosis.

Antifungal Efficacy against Yeast and Mould Strains (e.g., Candida albicans, Aspergillus fumigatus, S. cerevisiae)

The antifungal potential of benzo[d]isothiazole analogues has been explored against various pathogenic yeasts and molds. Notably, N-(1,2-benzisothiazol-3-yl)amidines have demonstrated efficacy against both bacteria and fungi. nih.gov Within this class of compounds, those featuring unsaturated alkylic chains exhibited the most significant antimicrobial activity. nih.gov The propenyl derivative, in particular, was identified as the most potent, displaying minimum inhibitory concentrations (MICs) of 25 µg/ml against Gram-positive bacteria and moulds, and a more potent range of 3-12 µg/ml against yeasts. nih.gov This suggests that the presence of an unsaturated moiety is a key factor in enhancing the antifungal properties of these compounds. nih.gov

Further studies on C-6 methyl-substituted novel benzothiazole derivatives have shown promising results against Candida albicans, a prevalent fungal pathogen responsible for various skin and mucosal infections. scitechjournals.com When screened for antifungal activity using the cup plate diffusion method, compounds D-02 and D-08 from this series demonstrated potent inhibition of C. albicans growth at concentrations of 50 µg/mL and 100 µg/mL, comparable to the standard drug Griseofulvin. scitechjournals.com Other derivatives, such as D-01 and D-04, showed moderate inhibitory activity. scitechjournals.com

Research into other benzothiazole derivatives has also identified compounds with notable antifungal action against Candida albicans. humanjournals.com Specifically, derivatives possessing an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus, combined with chloro or fluoro substitutions on an attached aromatic amine, displayed moderate antifungal activity. humanjournals.com The antifungal potential of these synthesized compounds was assessed using the tube dilution method to determine their minimum inhibitory concentration (MIC). humanjournals.com

While specific data on the direct activity of Benzo[d]isothiazol-6-ylmethanamine against Aspergillus fumigatus and Saccharomyces cerevisiae is limited in the reviewed literature, the broad-spectrum efficacy of its analogues, particularly the N-(1,2-benzisothiazol-3-yl)amidines against moulds and yeasts, indicates a promising area for further investigation. nih.gov

Interactive Data Table: Antifungal Activity of Benzothiazole Analogues

Compound ClassSpecific DerivativeTest OrganismActivity MetricResultReference
N-(1,2-benzisothiazol-3-yl)amidinesPropenyl derivativeYeastsMIC3-12 µg/ml nih.gov
N-(1,2-benzisothiazol-3-yl)amidinesPropenyl derivativeMouldsMIC25 µg/ml nih.gov
C-6 Methyl-substituted benzothiazolesCompound D-02Candida albicansInhibitionPotent scitechjournals.com
C-6 Methyl-substituted benzothiazolesCompound D-08Candida albicansInhibitionPotent scitechjournals.com
6-Nitro-benzothiazole derivativesChloro/fluoro substituted amineCandida albicansInhibitionModerate humanjournals.com

In Vitro Antiviral Activities

The benzo[d]isothiazole scaffold has been identified as a key pharmacophore in the development of novel antiviral agents, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comnih.gov A class of compounds known as benzisothiazolones has been discovered to possess robust antiviral activity against HIV-1. mdpi.comnih.gov

Specifically, two compounds, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate, have demonstrated significant anti-HIV-1 activity in cell culture with 50% effective concentrations (EC₅₀) of 1.68 ± 0.94 µM and 2.68 ± 0.54 µM, respectively, without showing cellular toxicity. mdpi.comnih.gov Further structure-activity relationship studies identified additional benzisothiazolone analogs, such as 2-methylbenzo[d]isothiazol-3(2H)-one and N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide, which also inhibit HIV-1 replication. mdpi.comnih.gov

In addition to anti-HIV activity, derivatives of the related benzothiazole structure have shown inhibitory effects against Bovine Viral Diarrhea Virus (BVDV), a pestivirus often used as a surrogate for Hepatitis C Virus (HCV) in antiviral research. nih.govunica.it While the specific antiviral data for this compound against Yellow Fever Virus and HBV is not detailed in the provided sources, the demonstrated efficacy of its analogues against retroviruses and pestiviruses highlights the potential for broad-spectrum antiviral activity. mdpi.comnih.gov

A significant mechanism for the anti-HIV-1 activity of benzo[d]isothiazole analogues is the dual inhibition of the HIV-1 reverse transcriptase (RT) enzyme. mdpi.comnih.gov This enzyme has two key functions essential for viral replication: a DNA polymerase activity and a ribonuclease H (RNase H) activity. mdpi.comnih.gov The RNase H active site is a particularly attractive target as it is the only viral enzyme not targeted by currently approved antiretroviral drugs. mdpi.comnih.gov

Benzisothiazolone derivatives have been identified as bifunctional inhibitors, targeting both the DNA polymerase and RNase H activities of HIV-1 RT. mdpi.comnih.gov In a screening of over 65,000 compounds, several benzisothiazolone derivatives were found to be potent inhibitors of the RT RNase H activity. mdpi.comnih.gov

The following table summarizes the inhibitory concentrations (IC₅₀) of select benzisothiazolone analogues against the dual functions of HIV-1 RT.

Interactive Data Table: Inhibition of HIV-1 RT by Benzisothiazolone Analogues

CompoundRNase H Activity IC₅₀ (µM)DNA Polymerase Activity IC₅₀ (µM)Antiviral Activity EC₅₀ (µM)Reference
2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one< 1.0~1-61.68 ± 0.94 mdpi.comnih.gov
ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate< 1.0~1-62.68 ± 0.54 mdpi.comnih.gov
N,N-diethyl-3-(3-oxobenzo[d]isothiazol-2(3H)-yl)benzenesulfonamide< 1.0~1-6Not specified mdpi.comnih.gov
2-methylbenzo[d]isothiazol-3(2H)-one< 1.0> 10 (not inhibitory)Not specified mdpi.comnih.gov

These findings establish benzisothiazolone derivatives as a new class of multifunctional HIV-1 RT inhibitors that warrant further investigation for the treatment of HIV-1 infection. mdpi.comnih.gov

Other In Vitro Biological Activities

Analogues of benzo[d]isothiazole have demonstrated significant potential as anticonvulsant agents. A variety of benzothiazole derivatives have been synthesized and evaluated for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.commdpi.com

One study focused on new benzothiazole derivatives with a mercapto-triazole substituent. mdpi.com Among these, compounds 5i (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) and 5j (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide) were identified as the most potent. mdpi.com

Another series of newly synthesized benzo[d]thiazol-2(3H)-one derivatives also showed promising anticonvulsant effects in the MES test. mdpi.com The most effective compounds from this series were 3n and 3q , which exhibited higher protective index (PI) values than the standard drugs phenobarbital (B1680315) and valproate. mdpi.com

Interactive Data Table: Anticonvulsant Activity of Benzothiazole Analogues

CompoundTest ModelED₅₀ (mg/kg)Protective Index (PI)Reference
5i MES50.8Not Specified mdpi.com
5i scPTZ76.0Not Specified mdpi.com
5j MES54.88.96 mdpi.com
5j scPTZ52.89.30 mdpi.com
3n MES46.16.34 mdpi.com
3q MES64.34.11 mdpi.com

The data indicates that specific substitutions on the benzo[d]isothiazole core, such as fluorinated benzyl (B1604629) ethers and other heterocyclic moieties, can lead to potent anticonvulsant activity with favorable safety profiles in preclinical models. mdpi.commdpi.com

Derivatives of benzo[d]isothiazole have been investigated for their protective effects in the context of inflammatory and degenerative joint diseases like osteoarthritis. Specifically, a series of N-benzo[d]isothiazol-3-yl-amidines and N-benzo[d]isothiazol-3-yl-benzamidines have shown significant anti-inflammatory and antidegenerative properties in in vitro models using human articular chondrocytes stimulated with interleukin-1beta (IL-1β), a key inflammatory cytokine involved in cartilage destruction.

These compounds were shown to counteract the harmful effects induced by IL-1β. Their mechanisms of action include the reduction of several key molecules implicated in the pathogenesis of osteoarthritis:

Nitric Oxide (NO): All tested N-benzo[d]isothiazol-3-yl-amidines inhibited the production of NO, with N-benzo[d]isothiazol-3-yl-benzamidine being the most active in this regard.

Prostaglandin E2 (PGE2): The compounds demonstrated inhibitory effects on the production of this inflammatory mediator.

Matrix Metalloproteinase-3 (MMP-3): Inhibition of this cartilage-degrading enzyme was observed.

Cyclooxygenase-2 (COX-2): A reduction in the expression of this pro-inflammatory enzyme was noted.

Reactive Oxygen Species (ROS): The derivatives helped in mitigating oxidative stress by reducing ROS levels.

Glycosaminoglycan (GAG) Depletion: The compounds effectively prevented the IL-1β-induced loss of proteoglycans, which are crucial components of the cartilage matrix. N-benzo[d]isothiazol-3-yl-acetamidine was particularly effective in preventing GAG depletion.

Among the N-benzo[d]isothiazol-3-yl-benzamidine series, derivatives 6d , 6h , and 6j were identified as the most potent compounds, showing superior antidegenerative properties, especially in the human chondrocyte culture model. These findings suggest that benzo[d]isothiazole analogues are promising candidates for the development of disease-modifying drugs for osteoarthritis.

Carbonic Anhydrase Inhibition (e.g., hCA II and VII)

While direct inhibitory data for this compound on carbonic anhydrases (CAs) is not extensively documented, significant research has been conducted on structurally related analogues, particularly a series of benzo[d]thiazole-5- and 6-sulfonamides. These studies provide insight into the potential of this heterocyclic system for CA inhibition.

A series of these sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against several human (h) carbonic anhydrase isoforms, including the cytosolic hCA I, hCA II, hCA VII, and the tumor-associated hCA IX. nih.gov The investigation was performed using a stopped-flow CO2 hydrase assay. nih.gov

The results demonstrated a clear structure-activity relationship (SAR). nih.gov The hCA I isoform was inhibited by all tested sulfonamides, with inhibition constants (Kᵢ) ranging from 84.1 nM to 2327 nM. nih.gov For the therapeutically significant hCA II isoform, the sulfonamides showed potent inhibition with Kᵢ values in the range of 0.8–92.3 nM. nih.gov

Inhibition of the brain-associated hCA VII isoform was particularly notable. The sulfonamides displayed Kᵢ values between 0.8 nM and 92.3 nM. nih.gov A key finding was the difference in potency between isomeric compounds. For instance, the 2-amino-4-bromobenzo[d]thiazole-5-sulfonamide derivative (compound 6 ) was a subnanomolar hCA VII inhibitor with a Kᵢ of 0.8 nM. nih.gov In contrast, its 6-sulfonamide isomer (compound 5 ) was 38.8 times less effective against the same isoform. nih.gov These findings highlight that minor structural changes, such as the position of the sulfonamide group on the benzothiazole ring, can lead to significant differences in inhibitory potency and isoform selectivity. nih.govnih.gov

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzo[d]thiazole Sulfonamide Analogues

Compound Substituent Isoform Inhibition Constant (Kᵢ) (nM)
2-Aminobenzo[d]thiazole-6-sulfonamide H hCA I 84.1
hCA II 42.2
hCA VII 42.2
5 (2-Amino-4-bromobenzo[d]thiazole-6-sulfonamide) 4-Bromo hCA I 134.5
hCA II 92.3
hCA VII 31.1
6 (2-Amino-4-bromobenzo[d]thiazole-5-sulfonamide) 4-Bromo hCA I 239.6
hCA II 45.3
hCA VII 0.8

Data sourced from a study on benzo[d]thiazole-5- and 6-sulfonamides. nih.gov

Receptor Modulation Studies (e.g., Dopamine (B1211576) D3 and μ-Opioid Receptors)

Based on available scientific literature, there is currently a lack of specific in vitro studies evaluating the modulatory effects of this compound or its direct analogues on dopamine D3 or μ-opioid receptors.

Modulation of these receptors is a significant area of pharmaceutical research. Dopamine D3 receptors are implicated in the neural mechanisms underlying impulsive decision-making and are a target for impulse control and substance use disorders. nih.gov The μ-opioid receptors are primary targets for pain management, and their modulation is explored to develop analgesics with fewer side effects than classical opiates. nih.govmdpi.com While other heterocyclic compounds have been investigated for activity at these receptors, specific data for the benzo[d]isothiazole scaffold remains limited. nih.govgoogle.com

Evaluation as Vaccine Adjuvants (for related benzothiadiazoles)

Research into related heterocyclic scaffolds has identified benzothiadiazoles as a novel class of potential vaccine adjuvants. rmit.edu.vnnih.gov An initial high-throughput screening campaign identified a benzothiadiazole derivative, compound 634, which was found to enhance the release of extracellular vesicles (EVs) and promote intracellular calcium (Ca²⁺) influx. rmit.edu.vnnih.gov EVs are known to transfer antigens and immunomodulatory molecules, making their enhanced release a promising strategy for vaccine formulation. rmit.edu.vn

Subsequent structure-activity relationship (SAR) studies were performed to optimize the scaffold's potency as a vaccine adjuvant. rmit.edu.vn The in vitro evaluation of synthesized analogues involved several key assays:

CD63 Reporter Activity: Measured in human THP-1 monocytic cells as a biomarker for EV biogenesis. rmit.edu.vnnih.gov

Calcium Influx: Assessed to confirm the mechanism of action related to Ca²⁺ signaling. rmit.edu.vnnih.gov

Cytokine Production: IL-12 production was measured in murine bone-marrow-derived dendritic cells to evaluate the pro-inflammatory and immune-stimulating effects. nih.gov

Cell Viability: Assessed in dendritic cells to ensure the compounds were not cytotoxic at active concentrations. nih.gov

The SAR studies revealed that an ester functional group on the benzothiadiazole ring was essential for its adjuvant activity. rmit.edu.vnnih.gov Furthermore, replacing the sulfur atom in the heterocyclic ring with selenium or a bioisosteric ethenyl group was well-tolerated and retained the compound's potency. rmit.edu.vn These proof-of-concept studies validated that benzothiadiazole derivatives are a promising scaffold for the development of new vaccine adjuvants that function by stimulating innate immune pathways. rmit.edu.vnnih.gov

Table 2: Summary of In Vitro Evaluation for Benzothiadiazole Analogues as Vaccine Adjuvants

Assay Cell Line / System Purpose Key Finding
CD63 Reporter Activity Human THP-1 cells Marker for extracellular vesicle (EV) biogenesis Lead compounds enhanced reporter activity, indicating increased EV release. rmit.edu.vnnih.gov
Calcium (Ca²⁺) Influx Murine dendritic cells Investigate mechanism of action Active compounds induced intracellular Ca²⁺ influx. rmit.edu.vnnih.gov
IL-12 Production Murine dendritic cells Measure immune stimulation Selected compounds induced the production of the pro-inflammatory cytokine IL-12. nih.gov

Based on research into benzothiadiazoles as novel vaccine adjuvants.

Structure Activity Relationship Sar Studies of Benzo D Isothiazol 6 Ylmethanamine Analogues

Elucidation of Key Structural Motifs for Potency and Selectivity

The benzo[d]isothiazole core is a critical structural motif, and its interaction with biological targets is significantly influenced by the nature and position of its substituents. For analogous benzothiazole-based compounds, the substitution pattern on both the benzene (B151609) and thiazole (B1198619) rings plays a pivotal role in determining their biological efficacy.

Key structural features that are often crucial for the potency and selectivity of related heterocyclic compounds include:

The Heterocyclic Core: The arrangement of the sulfur and nitrogen atoms within the isothiazole (B42339) ring, fused to the benzene ring, creates a unique electronic and steric environment that is fundamental to its biological interactions.

Aromatic Substitution: The presence of various substituents on the benzo moiety can modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can affect its affinity and selectivity for biological targets.

Impact of Substituent Modifications on Biological Activity

The biological activity of benzo[d]isothiazole analogues can be finely tuned by modifying the substituents on the core structure. While specific data for Benzo[d]isothiazol-6-ylmethanamine is limited, general principles from related benzothiazole (B30560) derivatives can be informative.

In a series of benzo[d]thiazole-hydrazones, it was observed that the nature of the substituent on an attached phenyl ring had a pronounced effect on antimicrobial activity. Electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tended to enhance antibacterial activity, whereas electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) were associated with increased antifungal activity nih.gov. This suggests that the electronic properties of substituents can direct the selectivity of the compounds towards different biological targets.

Furthermore, studies on 2,6-disubstituted benzothiazoles have highlighted the importance of substitutions at the 6-position for various biological activities benthamscience.com. Modifications at this position can influence how the molecule fits into a binding pocket and interacts with specific amino acid residues.

Table 1: Illustrative Impact of Substituent Modification on the Antimicrobial Activity of Benzo[d]thiazole-Hydrazone Analogues

Compound IDPhenyl Ring SubstituentPredominant Activity
Analogue A4-OHAntibacterial
Analogue B4-OCH3Antibacterial
Analogue C4-ClAntifungal
Analogue D4-NO2Antifungal

This table is a generalized representation based on findings for benzo[d]thiazole-hydrazones and is intended to illustrate the principle of substituent effects.

Stereochemical Influences on Pharmacological Profiles

Stereochemistry can play a critical role in the pharmacological activity of chiral molecules. For benzo[d]isothiazole derivatives containing a stereocenter, the different enantiomers can exhibit distinct potencies and efficacies.

A study on chiral benzo[d]isothiazolyloxypropanolamine derivatives, which act as β-adrenoceptor antagonists, demonstrated clear stereospecific effects. The (S)-enantiomers consistently showed a higher degree of antagonism at both β1- and β3-adrenoceptors compared to their corresponding (R)-enantiomers nih.gov. This highlights that the three-dimensional arrangement of the molecule is crucial for its interaction with the receptor's binding site. The higher activity of one enantiomer suggests a specific and optimized fit within the chiral environment of the biological target.

While no specific studies on the stereochemistry of this compound were identified, the introduction of a chiral center, for instance by substitution on the methanamine group, would likely lead to enantiomers with different pharmacological profiles.

Comparative SAR Analysis with Other Heterocyclic Scaffolds (e.g., Benzothiazole, Thiazole, Pyrazole)

The benzo[d]isothiazole scaffold shares structural similarities with other heterocyclic systems like benzothiazole, thiazole, and pyrazole (B372694), which are also prevalent in medicinally active compounds. A comparative analysis of their SAR can reveal subtle but important differences in their biological activities.

Benzo[d]isothiazole vs. Benzothiazole: These two scaffolds are isomers, differing in the position of the sulfur and nitrogen atoms in the five-membered ring. This seemingly small change can alter the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecule, leading to different biological activities and target selectivities. For instance, in a study comparing Schiff bases of benzo[d]isothiazole, benzothiazole, and thiazole, the benzo[d]isothiazole derivatives exhibited marked cytotoxicity against human CD4+ lymphocytes, an effect not highlighted for the other scaffolds in that study nih.gov.

Thiazole: As a simpler, non-fused heterocyclic ring, thiazole is a common building block in many pharmaceuticals. The fusion of a benzene ring to form benzo[d]isothiazole or benzothiazole significantly increases the molecule's size and lipophilicity, which can lead to enhanced binding affinity for certain targets but may also affect properties like solubility and metabolic stability.

Pyrazole: This five-membered heterocyclic ring contains two adjacent nitrogen atoms. Its electronic properties and hydrogen bonding capabilities differ significantly from the sulfur-containing thiazole and isothiazole rings. These differences often translate into distinct biological activities and target profiles.

Table 2: Comparative Biological Activities of Different Heterocyclic Scaffolds

Heterocyclic ScaffoldRepresentative Biological ActivitiesReference
Benzo[d]isothiazoleCytotoxic, Antiproliferative nih.gov
BenzothiazoleAntimicrobial, Anticancer, Anti-inflammatory benthamscience.comrjptonline.org
ThiazoleAntimicrobial, Anti-inflammatory ijper.org
PyrazoleAntimicrobial, Anti-inflammatory, Analgesic ijper.org

This comparative analysis underscores that while these heterocyclic scaffolds can sometimes be used interchangeably to some extent in drug design, the specific arrangement of heteroatoms within the ring system imparts unique properties that ultimately determine the compound's pharmacological profile.

Molecular Mechanisms and Target Identification for Benzo D Isothiazol 6 Ylmethanamine Derivatives

Methodologies for Molecular Target Identificationresearchgate.netnumberanalytics.com

The identification of molecular targets is a critical and foundational step in the process of drug discovery and chemical biology. researchgate.net It involves determining the specific biomolecules, such as proteins or nucleic acids, with which a small molecule interacts to elicit a biological response. A variety of methods have been developed to identify these molecular targets, which can be broadly categorized into four main approaches: phenotype-based, affinity-based, genetic-based, and computational.

Phenotype-Based Approachessciltp.com

Phenotype-based or target-agnostic approaches begin by identifying small molecules that produce a desired change in a cellular or organismal model of a disease, without prior knowledge of the drug's target. sciltp.comtechnologynetworks.com The primary advantage of this method is its ability to discover first-in-class drugs and to identify compounds that work through complex or previously unknown mechanisms. sciltp.compfizer.com Once a hit compound is identified, subsequent studies are required to deconvolute its mechanism of action and identify the specific molecular target(s). tandfonline.com This process often involves a combination of techniques, including profiling the phenotypic "fingerprint" of the compound and comparing it to the effects of known drugs or genetic perturbations. drughunter.com

Affinity-Based Approachesnih.gov

Affinity-based methods are direct biochemical techniques that rely on the physical interaction between a small molecule and its protein target. nih.gov These approaches typically utilize a modified version of the small molecule, known as a chemical probe, which is engineered to "fish out" its binding partners from a complex biological mixture like a cell lysate. drughunter.comnih.gov Common strategies include:

Affinity Chromatography: The small molecule is immobilized on a solid support (e.g., beads) and used as bait to capture its target proteins. The captured proteins are then eluted and identified, often by mass spectrometry. numberanalytics.com

Activity-Based Protein Profiling (ABPP): This technique uses reactive chemical probes that covalently bind to the active sites of specific enzyme families. mdpi.com

Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cells or cell lysates treated with a compound and measuring the amount of soluble protein at different temperatures, target proteins can be identified. researchgate.net

The success of affinity-based methods hinges on the design of the chemical probe to ensure it retains its binding affinity for the target, and the sensitivity and accuracy of the protein identification techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a cornerstone technology. nih.gov

Genetic-Based Techniquesnih.govasm.org

Genetic approaches identify drug targets by observing how genetic modifications in cells affect their sensitivity to a particular compound. nih.gov These methods can systematically test the role of individual genes in the mechanism of action of a small molecule. Key techniques include:

Genome-Wide Screens: Technologies like RNA interference (RNAi) and CRISPR-Cas9 allow for the systematic knockdown or knockout of every gene in the genome. nih.goveditco.bio By treating these modified cells with the compound of interest, researchers can identify genes whose loss or alteration confers resistance or sensitivity to the compound, thereby pointing to potential targets or pathways. editco.bio

Resistance Screening: In fields like oncology and infectious diseases, a common strategy is to generate resistance to a drug and then identify the genetic mutations responsible for that resistance. These mutations often occur in the drug's direct target. drughunter.com

Genetic strategies are powerful for validating targets and understanding the broader biological context of a drug's action. asm.orgnih.gov

Computational Target Predictionnih.govnih.gov

Computational or in silico methods leverage the vast amount of biological and chemical data available to predict potential drug-target interactions. nih.govelsevierpure.com These approaches can be broadly classified into:

Ligand-Based Methods: These methods are based on the principle that structurally similar molecules are likely to have similar biological targets. They compare the chemical structure of a new compound to databases of known drugs and their targets to infer potential interactions. nih.gov

Structure-Based Methods: When the three-dimensional structure of a potential target protein is known, molecular docking simulations can be used to predict how a small molecule might bind to it. nih.gov

Network-Based and Machine Learning Approaches: These advanced methods integrate diverse datasets, including chemical structures, protein sequences, gene expression profiles, and known drug-target interactions, to build predictive models for new interactions. nih.govnih.gov

Computational methods are valuable for prioritizing experimental studies, identifying potential off-targets, and generating new hypotheses about a compound's mechanism of action. nih.govtandfonline.com

Identification of Specific Protein and Enzyme Targets

Research into derivatives of the benzo[d]isothiazole scaffold has led to the identification of several specific protein and enzyme targets, highlighting the therapeutic potential of this chemical class across different diseases.

Programmed Death-Ligand 1 (PD-L1) A series of benzo[d]isothiazole derivatives have been identified as potent inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key pathway in cancer immunotherapy. nih.gov One such derivative, LLW-018 (27c) , demonstrated a half-maximal inhibitory concentration (IC50) of 2.61 nM in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov Another compound, D7 , also showed significant inhibitory activity with an IC50 value of 5.7 nM. nih.gov These findings suggest that benzo[d]isothiazole-based compounds can effectively block this critical immune checkpoint. nih.govnih.gov

HIV-1 Reverse Transcriptase (RT) Benzisothiazolone derivatives, which share a core structure, have been discovered as bifunctional inhibitors of HIV-1 Reverse Transcriptase, affecting both its DNA polymerase and ribonuclease H (RNase H) activities. mdpi.comnih.gov In a high-throughput screen, several compounds with a benzisothiazolone pharmacophore were identified. For instance, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one and ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate showed robust antiviral activity with 50% effective concentrations of 1.68 µM and 2.68 µM, respectively. mdpi.comnih.gov These compounds were found to inhibit both the RNase H and DNA polymerase functions of the enzyme. mdpi.com

Carbonic Anhydrase (CA) Isoforms Derivatives based on a related benzothiazole-6-sulfonamide scaffold have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Specifically, compounds incorporating a cyclic guanidine (B92328) moiety showed selective inhibition of hCA II and hCA VII over hCA I and hCA IV. nih.govnih.gov The compound 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) was a potent inhibitor of hCA II and hCA VII, with inhibition constants (Ki) in the low nanomolar range, making it a candidate for targeting diseases involving these isoforms, such as neuropathic pain. nih.gov

Dopamine (B1211576) D2 and D3 Receptors The benzothiazole (B30560) scaffold has been utilized as a bioisostere for the development of ligands targeting dopamine D2 and D3 receptors. frontiersin.orgfrontiersin.org A series of 2-aminobenzothiazole (B30445) derivatives were synthesized and found to act as antagonists with low nanomolar affinities for both receptor subtypes. frontiersin.org For example, compounds like 2-Amino-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)benzothiazole (6) were synthesized and evaluated for their binding affinities. frontiersin.org These studies demonstrate that the benzothiazole core is well-tolerated by these dopamine receptor binding sites. frontiersin.orgfrontiersin.org

Other Potential Targets While direct inhibition of Epidermal Growth Factor Receptor (EGFR) by benzo[d]isothiazol-6-ylmethanamine derivatives is not explicitly detailed in the provided context, related benzo[d]thiazol-2-amine derivatives have been explored as potential anticancer agents targeting the HER enzyme through molecular docking studies. nih.gov Similarly, while no specific studies on μ-opioid receptors were found, the broad applicability of this scaffold suggests potential for exploration against other G-protein coupled receptors.

Table 1: Inhibitory Activities of Benzo[d]isothiazole and Related Derivatives

Investigation of Molecular Binding Modes and Interactions through Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding of small molecules to their protein targets at an atomic level. nih.gov These methods provide insights into the binding poses, key interactions, and stability of the ligand-protein complex, which are invaluable for understanding structure-activity relationships (SAR) and guiding further drug design.

For benzo[d]isothiazole derivatives, these techniques have been instrumental in elucidating their mechanisms of action against various targets.

PD-L1 Inhibitors: Molecular modeling studies have been crucial in understanding how benzo[d]isothiazole derivatives inhibit the PD-1/PD-L1 interaction. For compound D7 , docking and MD simulations revealed that it binds to the PD-L1 dimer. nih.gov Key interactions included the biphenyl (B1667301) group engaging in hydrophobic interactions with residues such as Ile54, Tyr56, Met115, and Ala121, while a bromobenzene (B47551) moiety formed a π-π stacking interaction with Tyr56. nih.gov Furthermore, a serine portion of the molecule was predicted to form hydrogen bonds and salt bridge interactions with Asp122 and Lys124. nih.gov Similarly, extensive computational analysis, including molecular docking, MD, and quantum mechanics/molecular mechanics (QM/MM) simulations, was performed on the derivative LLW-018 to reveal its binding mode and dissociation process from the PD-L1 dimer. nih.gov

HIV-1 RT Inhibitors: While the initial discovery of benzisothiazolone inhibitors of HIV-1 RT was through a high-throughput screen, computational methods like molecular docking are frequently employed to understand how such inhibitors bind to the enzyme. mdpi.comnih.gov For related benzothiazole-based HIV-1 RT inhibitors, docking analyses have supported stable binding to the allosteric site of the enzyme, which is distinct from the binding site of nucleoside inhibitors. nih.gov These studies help explain the uncompetitive inhibition mechanism observed for some of these compounds. nih.gov

Carbonic Anhydrase Inhibitors: Docking studies are a standard tool in the development of carbonic anhydrase inhibitors. For related triazole benzene (B151609) sulfonamide derivatives targeting carbonic anhydrase IX, molecular docking and dynamics simulations were used to identify key interactions with active site residues like Gln92, His68, and Thr200. researchgate.net Such studies provide a structural rationale for the observed inhibitory activity and selectivity of the compounds.

Dopamine Receptor Ligands: For benzothiazole-based ligands targeting dopamine D2 and D3 receptors, docking studies using crystal structures of the receptors have been performed. nih.gov These simulations revealed that the molecules orient themselves with the arylamine "head" in the orthosteric binding pocket and the arylamide "tail" in a secondary binding pocket. nih.gov The observed D3 versus D2 receptor selectivity was attributed to specific interactions with the extracellular loop 2 (ECL2) of the D3 receptor, an interaction absent in the D2 receptor. nih.gov

Table 2: Key Molecular Interactions Identified Through Computational Studies

Table 3: List of Mentioned Compounds

Analysis of Cellular Pathways Modulated by this compound Analogues (e.g., Apoptosis, Autophagy, Cell Cycle Regulation)

The therapeutic potential of novel chemical entities is often underpinned by their ability to modulate critical cellular pathways that govern cell fate. For analogues of this compound, a key area of investigation is their impact on apoptosis, autophagy, and cell cycle regulation, pathways that are frequently dysregulated in diseases such as cancer. While direct studies on this compound analogues are emerging, a substantial body of research on the broader classes of benzothiazole and benzo[d]isothiazole derivatives provides significant insights into their molecular mechanisms. These studies reveal a pattern of activity that includes the induction of programmed cell death, modulation of cellular recycling processes, and control over cell proliferation checkpoints.

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Many anticancer agents function by triggering this pathway. Research into benzo[d]isothiazole and benzothiazole derivatives has demonstrated their capacity to induce apoptosis in various cancer cell lines through multiple mechanisms.

A novel benzothiazole derivative (BTD), N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been shown to induce apoptosis in colorectal cancer (CRC) cells via the mitochondrial intrinsic pathway. frontiersin.org This process is initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial transmembrane potential. frontiersin.org Key molecular events include the downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov This shift in the balance of Bcl-2 family proteins ultimately leads to the activation of executioner caspases, resulting in characteristic apoptotic changes like DNA fragmentation and cell shrinkage. frontiersin.orgnih.gov

Similarly, certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of the anti-apoptotic protein Bcl-2, a key regulator of the intrinsic apoptotic pathway. nih.gov By inhibiting Bcl-2, these compounds disrupt the protein-protein interactions that prevent apoptosis, thereby promoting cancer cell death. nih.gov Furthermore, studies on other benzothiazole analogues have revealed their ability to activate p53, a tumor suppressor protein that can trigger apoptosis in response to cellular stress. tandfonline.com The activation of p53 can, in turn, modulate the expression of Bcl-2 family proteins and caspases, further committing the cell to apoptosis. tandfonline.com Some benzothiazole derivatives have also been shown to induce apoptosis through a caspase-3 dependent mechanism. unich.it

The antipsychotic drug Lurasidone, which contains a benzo[d]isothiazole moiety, has also been investigated for its effects on cancer cells. wikipedia.orgpbsciences.orgnih.govdrugbank.com In combination with other agents, Lurasidone has been found to decrease the expression of survivin, an anti-apoptotic protein, contributing to the sensitization of cancer cells to treatment. nih.gov

Table 1: Effects of Benzo[d]isothiazole and Benzothiazole Analogues on Apoptotic Pathways

Compound Class/Derivative Cell Line(s) Key Molecular Effects Reference(s)
N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide Colorectal Cancer (CRC) Increased ROS, decreased mitochondrial membrane potential, downregulation of Bcl-2 and Bcl-xL, induction of apoptosis. frontiersin.org
2-Aminobenzothiazole derivatives - Inhibition of Bcl-2. nih.gov
Isoxazole (B147169) derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine Colo205 Increased p53 levels, altered Bcl-2/Bax balance, activation of caspases. tandfonline.com
2-Carbamate and 2-amido benzothiazoles MCF-7 Caspase-3 dependent apoptosis. unich.it

Autophagy Modulation

Autophagy is a catabolic process where cells degrade and recycle their own components. Its role in cancer is complex, as it can act as both a tumor-suppressive and a pro-survival mechanism. The modulation of autophagy by benzo[d]isothiazole analogues represents a promising therapeutic strategy.

The atypical antipsychotic Ziprasidone, which features a benzo[d]isothiazole core, has been shown to activate the autophagic flux. nih.govnih.gov This activation is linked to the stimulation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTORC1 pathway, a central regulator of cell growth and autophagy. nih.gov By inducing autophagy, Ziprasidone can help reduce intracellular lipid accumulation. nih.gov

Lurasidone has also been observed to mildly induce autophagy, as indicated by increased levels of LC-3B, a key protein in the formation of autophagosomes. nih.gov This induction of autophagy by Lurasidone may contribute to its ability to sensitize cancer cells to other treatments. nih.gov The ability of these derivatives to modulate autophagy highlights a distinct mechanism through which they can impact cellular homeostasis and potentially influence disease progression.

Table 2: Modulation of Autophagy by Benzo[d]isothiazole Analogues

Compound Cellular Context Key Molecular Effects Reference(s)
Ziprasidone HepG2 cells Activates AMPK, increases autophagic flux, increases autolysosomes. nih.govnih.gov

Cell Cycle Regulation

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled proliferation. Several benzo[d]isothiazole and benzothiazole analogues have been found to interfere with the cell cycle, thereby halting the proliferation of cancer cells.

For instance, a series of isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine have been shown to induce cell cycle arrest at the G2/M phase in the Colo205 colon cancer cell line. tandfonline.com This arrest prevents the cells from entering mitosis and dividing. Similarly, other 2-amido and 2-carbamate benzothiazoles have also been reported to block the cell cycle in the G2/M phase in MCF-7 breast cancer cells. unich.it

In contrast, other benzothiazole derivatives have been found to cause cell cycle arrest at different phases. For example, certain 2-amidobenzothiazole derivatives can induce a dose-dependent arrest in the G0/G1 phase in PC3 prostate cancer cells. unich.it Furthermore, a new series of 2-aminobenzothiazole derivatives have been shown to induce cell cycle arrest in the S phase in MCF7 cells. scilit.com The active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine has also been shown to have cell cycle-arresting effects. nih.govfrontiersin.org

This ability to halt the cell cycle at various checkpoints (G0/G1, S, and G2/M) indicates that different structural modifications on the benzo[d]isothiazole scaffold can lead to distinct mechanisms of antiproliferative activity.

Table 3: Effects of Benzo[d]isothiazole and Benzothiazole Analogues on Cell Cycle Regulation

Compound Class/Derivative Cell Line(s) Effect on Cell Cycle Reference(s)
Isoxazole derivatives of N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine Colo205 Arrest at G2/M phase. tandfonline.com
2-Carbamate and 2-amido benzothiazoles MCF-7 Arrest at G2/M phase. unich.it
2-Amidobenzothiazole derivatives PC3 Arrest at G0/G1 phase. unich.it
2-Aminobenzothiazole derivatives MCF7 Arrest at S phase. scilit.com

Future Directions in Benzo D Isothiazol 6 Ylmethanamine Research

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future synthesis of Benzo[d]isothiazol-6-ylmethanamine and its analogs will likely pivot towards more efficient, sustainable, and versatile methods. While classical syntheses of the benzo[d]isothiazole core exist, emerging strategies focus on minimizing harsh conditions and maximizing atom economy.

Recent advancements in the synthesis of the broader benzo[d]isothiazole class provide a blueprint for future work. arkat-usa.org Methodologies are generally categorized based on the starting materials, such as those beginning with aromatics preloaded with nitrogen and sulfur, or those starting with only nitrogen-functionalized precursors. arkat-usa.org For instance, copper-catalyzed intramolecular N-S bond formation from 2-mercaptobenzamides offers a direct route to the core structure. mdpi.com Another approach involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur, which exemplifies the use of C-H activation. arkat-usa.org

A significant push is expected towards "green chemistry" principles. This includes the use of environmentally benign solvents like water, catalyst-free reactions, and energy-efficient techniques such as microwave irradiation. orgchemres.org Electrochemical methods, which use electricity as a clean reagent for oxidative cyclization, are also gaining traction for constructing the benzo[d]isothiazol-3(2H)-one skeleton and could be adapted for other derivatives. mdpi.com One-pot syntheses that combine multiple reaction steps without isolating intermediates, such as the formation of benzo[d]isothiazoles from ortho-haloarylamidines and elemental sulfur, will be crucial for streamlining the production of new derivatives. arkat-usa.org

Future research specific to this compound would involve adapting these modern synthetic strategies to incorporate the 6-methanamine functionality efficiently. This might involve late-stage functionalization of a pre-formed benzo[d]isothiazole ring or developing a synthetic route from a starting material already containing the required aminomethyl group.

Synthetic StrategyKey Features & PrinciplesPotential Application for this compoundReference
Copper-Catalyzed Cascade ReactionsUses copper catalysts to form C-S and N-S bonds in a single process, often in aqueous media.Adaptable for synthesizing the core ring structure from functionalized o-bromobenzamides. mdpi.com
Rhodium-Catalyzed C-H ActivationDirectly functionalizes C-H bonds, avoiding the need for pre-functionalized starting materials.Could enable direct introduction of the sulfur and nitrogen atoms onto a benzene (B151609) ring bearing the methanamine precursor. arkat-usa.org
Electrochemical SynthesisUses electricity as a sustainable oxidant for dehydrogenative cyclization.A green alternative for the intramolecular N-S bond formation step. mdpi.com
Metal-Free Oxidative CyclizationAvoids transition metal catalysts, often requiring higher temperatures but simplifying purification.Applicable for the synthesis from ortho-haloarylamidines and elemental sulfur. arkat-usa.org
Microwave-Assisted SynthesisReduces reaction times and can improve yields.Can be applied to various condensation and cyclization steps to accelerate synthesis. orgchemres.org

Advanced Design Principles for Enhanced Biological Profiles

To unlock the therapeutic potential of this compound, future research must employ advanced design principles to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related benzothiazole (B30560) and benzo[d]isothiazole compounds offer valuable insights.

SAR studies have shown that substitutions at various positions of the benzothiazole ring can dramatically influence biological activity. nih.govdntb.gov.ua For example, in a series of anticonvulsant benzothiazole derivatives, modifications at the 6-position with different alkoxy groups significantly impacted efficacy. nih.govnih.gov For this compound, the primary amine group serves as a key anchor point for modification. Future design strategies could involve:

Scaffold Hopping and Ring Fusion: Replacing or fusing parts of the benzo[d]isothiazole core with other heterocyclic systems to explore new chemical space and potentially alter the mode of action.

Pharmacophore Combination: Linking the this compound moiety to other known pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been successful in developing dual inhibitors for targets like sEH/FAAH. nih.gov

Computational tools will be indispensable in this process. Ligand-based and structure-based pharmacophore modeling can guide the design of new analogs with improved potency and reduced off-target effects. mdpi.com

Design PrincipleDescriptionPotential Impact on this compoundReference
Structure-Activity Relationship (SAR) StudiesSystematic modification of the molecular structure to determine which parts are responsible for its biological effects.Elucidate the importance of the methanamine group and guide further modifications for enhanced potency and selectivity. nih.govdntb.gov.ua
Bioisosteric ReplacementReplacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics.Replacing the primary amine with other groups (e.g., hydroxyl, small heterocycles) to fine-tune interactions with a target. nih.gov
Pharmacophore ModelingUsing computational models to identify the essential structural features required for biological activity.Guide the rational design of new derivatives with a higher probability of being active. mdpi.com
Privileged Scaffold DiversificationModifying the core benzo[d]isothiazole structure, which is known to bind to multiple protein targets.Generate libraries of compounds for screening against a wide range of biological targets. arkat-usa.org

Integration of Multidisciplinary Approaches for Target Discovery and Validation

Identifying the specific biological targets of this compound is a critical step in understanding its mechanism of action and therapeutic potential. A multidisciplinary approach that integrates computational biology, chemical biology, and traditional pharmacology will be essential.

The journey from a bioactive compound to a validated drug target involves several stages:

Initial Screening and Target Hypothesis Generation: High-throughput screening of this compound and its derivatives against panels of cell lines or enzymes can provide initial clues about its biological effects. nih.gov For instance, derivatives of the parent scaffold have shown activity against cancer cell lines. nih.gov

Computational Target Fishing: In silico methods can predict potential protein targets by comparing the compound's structure to databases of known ligands. nih.gov Molecular docking studies can then simulate the binding of the compound to these predicted targets, providing insights into potential binding modes and affinities.

Target Validation: Once a putative target is identified, its biological relevance must be confirmed. This can involve techniques like cellular thermal shift assays (CETSA) to confirm direct binding in a cellular context, or genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to see if knocking down the proposed target mimics the effect of the compound.

Mechanism of Action Studies: After target validation, further studies are needed to elucidate how the compound modulates the target's function and the downstream cellular consequences.

This integrated approach has proven successful for other heterocyclic compounds and will be vital for characterizing the pharmacological profile of this compound.

ApproachMethodologyObjective for this compound ResearchReference
High-Throughput Screening (HTS)Automated testing of a compound against a large number of biological targets or cell lines.To identify initial "hits" and generate hypotheses about the compound's biological activity. nih.gov
Molecular DockingComputational simulation of the interaction between a ligand and a protein target.To predict potential binding modes and prioritize targets for experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Statistical modeling to correlate chemical structure with biological activity.To build predictive models that can guide the design of more potent analogs. scispace.com
Chemical ProteomicsUsing affinity-based probes to identify protein targets in complex biological samples.To directly identify the binding partners of this compound in a cellular environment.

Development of Benzo[d]isothiazole-Based Chemical Probes and Tools for Biological Systems

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical tool for studying biological systems. The benzo[d]thiazole scaffold, a close relative, is known to possess favorable photophysical properties, making it an attractive core for fluorescent probes. researchgate.net

Future research could focus on transforming this compound into:

Fluorescent Probes: By conjugating the core structure with fluorophores or designing derivatives that become fluorescent upon reacting with a specific analyte, it is possible to create probes for imaging. For example, a benzothiazole-based probe was developed for the highly sensitive and selective detection of cysteine in living cells and zebrafish. researchgate.net A similar strategy could be applied to create probes for other important biomolecules or to visualize specific cellular organelles.

Photoaffinity Labels: Introducing a photoreactive group onto the molecule would allow for photoaffinity labeling experiments. Upon UV irradiation, the probe would form a covalent bond with its binding target, enabling its identification and characterization.

Affinity-Based Probes: Immobilizing this compound onto a solid support (like beads) would create an affinity matrix. This could be used to pull down its binding partners from cell lysates, a powerful technique for target identification.

Two-Photon Probes: For deep-tissue imaging, derivatives could be designed as two-photon probes. A benzothiazole-based probe has already been successfully used for the two-photon imaging of hydrazine (B178648) in living tissues. nih.gov

The development of such tools would not only advance our understanding of the specific biological roles of this compound's targets but also provide the broader scientific community with novel instruments for biological inquiry.

Type of Chemical ToolPrinciple of OperationPotential ApplicationReference
Fluorescent ProbeEmits light upon excitation, often changing its fluorescence properties in response to a specific analyte or environment.Imaging the localization and concentration of specific biomolecules in living cells. researchgate.net
Two-Photon ProbeExcited by the near-simultaneous absorption of two lower-energy photons, allowing for deeper tissue penetration and less photodamage.In vivo imaging in complex organisms like zebrafish or mice. nih.gov
Photoaffinity LabelA probe with a photoreactive group that covalently crosslinks to its target upon light activation.Irreversible labeling and subsequent identification of the direct protein targets of the compound.
Affinity Chromatography MatrixThe compound is immobilized on a solid support to capture its binding partners from a complex mixture."Fishing" for and identifying unknown protein targets from cell extracts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.